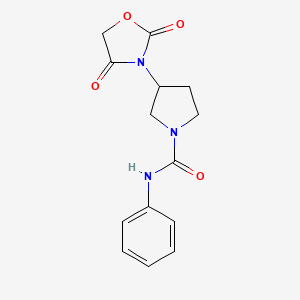

3-(2,4-dioxooxazolidin-3-yl)-N-phenylpyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-(2,4-dioxooxazolidin-3-yl)-N-phenylpyrrolidine-1-carboxamide often involves multi-step chemical reactions, starting from basic organic or amino acids to achieve the desired structural complexity. For instance, Črček et al. (2012) describe a parallel solution-phase approach to synthesize a library of related carboxamides, highlighting a method that could potentially apply to our compound of interest (Črček et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using a combination of spectroscopic and analytical techniques, including NMR, IR, and X-ray crystallography. Tamazyan et al. (2007) present a related study on the molecular structure of a related compound, providing insights into the conformation and configuration of these complex molecules (Tamazyan et al., 2007).

Chemical Reactions and Properties

Compounds in this class participate in a variety of chemical reactions, including cyclizations, amidations, and coupling reactions, which are crucial for their synthesis and modification. The study by Smolobochkin et al. (2017) on the acid-catalyzed cyclization of ureas to form pyrrolidine carboxamides exemplifies the type of chemical reactivity pertinent to our compound (Smolobochkin et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the behavior of these compounds under different conditions. Studies similar to the one by Prabhuswamy et al. (2016), which detailed the crystal structure and hydrogen bonding patterns, are crucial for the physical properties analysis of our compound of interest (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's applications and handling. The work by Singh et al. (2017) on the reductive ring opening of isoxazolidines, providing a mechanism that could be relevant for understanding the chemical behavior of our compound, is an example of such analysis (Singh et al., 2017).

Wissenschaftliche Forschungsanwendungen

Cancer Treatment Research

- Poly(ADP-ribose) Polymerase (PARP) Inhibitors : These compounds, including similar structures like ABT-888, have been developed as PARP inhibitors, exhibiting potent enzyme and cellular potency. They have shown effectiveness in human clinical trials, particularly in combination with other cancer treatments like temozolomide and carboplatin in melanoma and breast cancer models (Penning et al., 2009).

Antimicrobial and Antifungal Research

- Antimicrobial and Antifungal Activities : Novel derivatives of similar compounds have been synthesized and tested for antimicrobial and antifungal properties. They showed varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (Alhameed et al., 2019).

Organic Synthesis and Chemical Biology

- Heterocyclic Synthesis : These compounds are utilized in the synthesis of various heterocyclic structures, contributing to new antibiotic and antibacterial drugs development (Ahmed, 2007).

Antiviral and Antioxidant Research

- Antiviral and Antioxidant Activities : Certain derivatives have been explored for their antiviral and antioxidant properties, contributing to the development of new therapeutic agents (Alexiou & Demopoulos, 2010).

Drug Development for Diabetes Mellitus

- Antihyperglycemic Agents : Some derivatives have been identified as potential antidiabetic agents, particularly in the treatment of diabetes mellitus (Nomura et al., 1999).

DNA-Intercalating Antitumor Agents

- DNA-Intercalating Agents : Certain derivatives are being studied as DNA-intercalating antitumor agents, showing activity against leukemia and solid tumors (Lee et al., 1992).

Eigenschaften

IUPAC Name |

3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-12-9-21-14(20)17(12)11-6-7-16(8-11)13(19)15-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOGKVKSESXVNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484879.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide](/img/structure/B2484880.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B2484884.png)

![N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide](/img/structure/B2484892.png)

![3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2484893.png)

methanone](/img/structure/B2484896.png)

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide](/img/structure/B2484898.png)